molecular formula C10H19NO2 B2449256 1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one CAS No. 2044796-36-1

1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one

Cat. No.: B2449256
CAS No.: 2044796-36-1
M. Wt: 185.267
InChI Key: WKDDKHZJDGAXRG-UHFFFAOYSA-N
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Description

1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one is a synthetic organic compound characterized by its unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Ethanone Group: The ethanone group is introduced via acylation reactions.

    Attachment of the 2-Methylbutan-2-yl Group: This step involves etherification reactions to attach the 2-methylbutan-2-yl group to the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design.

    Materials Science: Used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The azetidine ring structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-{3-[(2-Methylpropyl)oxy]azetidin-1-yl}ethan-1-one: Similar structure but with a different alkyl group.

    1-{3-[(2-Ethylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one: Another analog with a different substituent.

Uniqueness

1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its azetidine ring structure is particularly noteworthy for its stability and reactivity.

Biological Activity

1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

C12H19NO2\text{C}_{12}\text{H}_{19}\text{N}O_2

Molecular Weight : 209.29 g/mol
CAS Number : 1343048-51-0

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential applications, particularly in antifungal and antibacterial domains.

Antifungal Activity

A study highlighted its use in fungicidal compositions alongside mefentrifluconazole, indicating a synergistic effect that enhances antifungal efficacy. The compound demonstrated significant inhibition against various fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections .

Antibacterial Activity

Preliminary investigations have shown that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the precise pathways involved.

The mechanisms by which this compound exerts its biological effects are not fully understood but may involve:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell wall biosynthesis.
  • Membrane Disruption : Potentially affecting the integrity of microbial membranes, leading to cell lysis.
  • Synergistic Effects : Its combination with other antifungals enhances overall efficacy, as observed in studies with mefentrifluconazole .

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal activity of this compound against Candida albicans and Aspergillus niger. The results are summarized in Table 1.

StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Candida albicans32 µg/mL15
Aspergillus niger64 µg/mL12

This study concluded that the compound has promising antifungal properties, warranting further exploration for clinical applications.

Case Study 2: Antibacterial Activity

Another investigation focused on its antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings are presented in Table 2.

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus1620
Escherichia coli3218

These results indicate that the compound is particularly effective against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains.

Properties

IUPAC Name

1-[3-(2-methylbutan-2-yloxy)azetidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-5-10(3,4)13-9-6-11(7-9)8(2)12/h9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDDKHZJDGAXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OC1CN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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